REACTION_SMILES
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[Br:1][c:2]1[c:3]([Cl:19])[n:4][cH:5][c:6]([S:8](=[O:9])(=[O:10])[N:11]2[CH2:12][CH2:13][N:14]([CH2:17][CH3:18])[CH2:15][CH2:16]2)[cH:7]1.[CH3:21][CH2:22][O-:23].[CH3:24][CH2:25][OH:26].[Na+:20]>>[Br:1][c:2]1[c:3]([O:23][CH2:22][CH3:21])[n:4][cH:5][c:6]([S:8](=[O:9])(=[O:10])[N:11]2[CH2:12][CH2:13][N:14]([CH2:17][CH3:18])[CH2:15][CH2:16]2)[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN1CCN(S(=O)(=O)c2cnc(Cl)c(Br)c2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCOc1ncc(S(=O)(=O)N2CCN(CC)CC2)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |